Ald-CH2-PEG4-t-butyl ester
Overview
Description
Ald-CH2-PEG4-t-butyl ester is a compound that contains an aldehyde group and a t-butyl ester group linked through a linear polyethylene glycol (PEG) chain. This compound is often used as a non-cleavable linker in bio-conjugation processes, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-CH2-PEG4-t-butyl ester typically involves the reaction of a PEG chain with an aldehyde group and a t-butyl ester group. The aldehyde group readily reacts with hydrazide and aminooxy groups, while the t-butyl ester can be de-protected under acidic conditions to form a free acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures high purity (≥95%) and involves stringent quality control measures to maintain consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
Ald-CH2-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The t-butyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the t-butyl ester group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ald-CH2-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various assays and studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Ald-CH2-PEG4-t-butyl ester involves its ability to form stable linkages between different molecules. The aldehyde group reacts with hydrazide or aminooxy groups to form hydrazone or oxime linkages, respectively. The t-butyl ester group can be de-protected to form a free acid, which can further react with other functional groups. These reactions enable the compound to serve as a versatile linker in various bio-conjugation processes .
Comparison with Similar Compounds
Similar Compounds
Ald-PEG4-t-butyl ester: Similar structure but lacks the CH2 group.
Ald-CH2-PEG4-acid: Similar structure but with a free acid instead of a t-butyl ester.
Ald-CH2-PEG4-NHS ester: Similar structure but with an N-hydroxysuccinimide (NHS) ester instead of a t-butyl ester.
Uniqueness
Ald-CH2-PEG4-t-butyl ester is unique due to its combination of an aldehyde group and a t-butyl ester group linked through a PEG chain. This structure provides versatility in bio-conjugation processes, allowing for stable linkages and easy de-protection under acidic conditions .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h5H,4,6-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAAICMVIUVGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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